(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C14H21NO9 and its molecular weight is 347.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Reactions
One notable application is its involvement in the Koenigs–Knorr reaction for synthesizing derivatives such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. The compound adopts a chair conformation, highlighting its structural importance in crystal formation without significant interactions like hydrogen bonds (Mönch et al., 2013).
Acceleration of Chemical Reactions
Its structure is also central to accelerating multi-component reactions (MCRs) in an aqueous medium, underscoring its utility in creating a combinatorial library of 2-amino-4H-pyran derivatives efficiently and in an environmentally friendly manner (Zonouz et al., 2012).
Formation of Stereodivergent Compounds
Further research illustrates its application in a stereodivergent, two-directional synthesis of stereoisomeric C-linked disaccharide mimetics. This showcases its versatility in generating diverse stereoisomeric structures through efficient methods like stereoselective reduction and dihydroxylation (Harding et al., 2003).
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-aminooxan-2-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVYBLMOENOGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313565 | |
Record name | NSC272457 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51642-81-0 | |
Record name | NSC272457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC272457 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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